molecular formula C20H11Cl4N7Na2O7S2 B12784569 Benzenesulfonic acid, 2,5-dichloro-4-(4-((5-((2,6-dichloro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt CAS No. 71720-93-9

Benzenesulfonic acid, 2,5-dichloro-4-(4-((5-((2,6-dichloro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt

Cat. No.: B12784569
CAS No.: 71720-93-9
M. Wt: 713.3 g/mol
InChI Key: FCDTUKBSGSDTKI-UHFFFAOYSA-L
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Description

Benzenesulfonic acid, 2,5-dichloro-4-(4-((5-((2,6-dichloro-4-pyrimidinyl)amino)-2-sulfophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt is a complex organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including:

    Formation of the Azo Linkage: This step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.

    Introduction of Sulfonic Acid Group: Sulfonation reactions are used to introduce the sulfonic acid group into the aromatic ring.

    Chlorination: Chlorine atoms are introduced through chlorination reactions, often using reagents like chlorine gas or sulfuryl chloride.

    Final Assembly: The final compound is assembled through a series of condensation and coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production methods may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common techniques include:

    Refluxing: To ensure complete reaction.

    Purification: Using crystallization, filtration, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or catalytic hydrogenation.

    Substitution Reagents: Including halogens, alkylating agents, or nucleophiles.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Aromatic amines.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Dye Synthesis: The compound’s azo linkage makes it useful in the synthesis of dyes and pigments.

    Catalysis: It can act as a catalyst or catalyst precursor in certain organic reactions.

Biology and Medicine

    Biological Staining: Used in histology and microbiology for staining tissues and cells.

Industry

    Textile Industry: Used in dyeing fabrics.

    Chemical Manufacturing: Intermediate in the production of other complex chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The azo linkage and sulfonic acid group play crucial roles in its binding affinity and reactivity. Pathways involved may include:

    Enzyme Inhibition: Binding to active sites of enzymes.

    Signal Transduction: Modulating signaling pathways in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups.

    Azo Compounds: Other compounds with azo linkages.

    Chlorinated Aromatics: Compounds with multiple chlorine atoms on aromatic rings.

Uniqueness

    Complex Structure: The combination of sulfonic acid, azo linkage, and multiple chlorine atoms makes it unique.

    Versatility: Its diverse reactivity and applications in various fields.

Properties

CAS No.

71720-93-9

Molecular Formula

C20H11Cl4N7Na2O7S2

Molecular Weight

713.3 g/mol

IUPAC Name

disodium;2,5-dichloro-4-[4-[[5-[(2,6-dichloropyrimidin-4-yl)amino]-2-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate

InChI

InChI=1S/C20H13Cl4N7O7S2.2Na/c1-8-18(19(32)31(30-8)13-5-11(22)15(6-10(13)21)40(36,37)38)29-28-12-4-9(2-3-14(12)39(33,34)35)25-17-7-16(23)26-20(24)27-17;;/h2-7,18H,1H3,(H,25,26,27)(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2

InChI Key

FCDTUKBSGSDTKI-UHFFFAOYSA-L

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)NC3=CC(=NC(=N3)Cl)Cl)S(=O)(=O)[O-])C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+]

Origin of Product

United States

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